2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRJLVTFIVFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Conversion of Aryl Iodides
Reaction Overview
The palladium-catalyzed conversion of aryl iodides to sulfonyl fluorides represents a versatile method for introducing sulfonyl fluoride groups onto aromatic systems. This approach, adapted from the work of Deng et al. (2017), utilizes dibenzenesulfonimide (DABSO) and Selectfluor as key reagents. For 2-(chloromethyl)-4-methoxybenzenesulfonyl fluoride, the aryl iodide precursor must already contain the chloromethyl and methoxy substituents.
General Procedure
- Substrate Preparation : The aryl iodide substrate, 2-(chloromethyl)-4-methoxyiodobenzene, is synthesized via directed ortho-metalation or electrophilic substitution.
- Catalytic System : Pd(OAc)₂ (0.05 equiv) and DABSO (1.2 equiv) in anhydrous isopropanol.
- Fluorination : Selectfluor (2.0 equiv) is added to convert the intermediate sulfinate to the sulfonyl fluoride.
- Workup : Purification via column chromatography yields the target compound.
Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 75°C | |
| Reaction Time | 14 hours | |
| Solvent | Anhydrous isopropanol | |
| Base | Triethylamine (3.0 equiv) | |
| Yield (Representative) | 57–72% (for analogous substrates) |
This method is advantageous for its compatibility with electron-rich arenes, such as methoxy-substituted aromatics, due to the stabilizing effects of palladium intermediates. However, the requirement for pre-functionalized aryl iodides adds synthetic steps, potentially reducing overall efficiency.
Sulfonic Acid Derivatization via Xtalfluor-E
Reaction Overview
An alternative route involves converting sulfonic acid derivatives to sulfonyl fluorides using Xtalfluor-E (N,N-diethylaminosulfur trifluoride, DAST). This method, optimized by Sharpless et al. (2020), enables direct fluorination of sodium sulfonate salts.
General Procedure
- Sulfonate Synthesis : 2-(Chloromethyl)-4-methoxybenzenesulfonic acid is neutralized with NaOH to form the sodium salt.
- Fluorination : Xtalfluor-E (2.0 equiv) and NaF (1.0 equiv) in anhydrous acetonitrile at 50°C for 1 hour.
- Workup : Aqueous extraction and chromatography yield the sulfonyl fluoride.
Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 50°C | |
| Reaction Time | 1 hour | |
| Solvent | Anhydrous acetonitrile | |
| Additive | Sodium fluoride (1.0 equiv) | |
| Yield (Representative) | 64–82% (for analogous substrates) |
This method excels in simplicity and scalability, particularly for benzenesulfonic acids with electron-donating groups like methoxy. The chloromethyl group remains stable under these conditions, as evidenced by the synthesis of (4-bromophenyl)methanesulfonyl fluoride (71% yield).
Comparative Analysis of Methods
Efficiency and Practicality
| Metric | Palladium-Catalyzed Route | Sulfonate Fluorination Route |
|---|---|---|
| Starting Material Cost | High (aryl iodide synthesis required) | Moderate (sulfonic acid) |
| Reaction Time | 14 hours | 1 hour |
| Yield | 57–72% | 64–82% |
| Scalability | Limited by palladium cost | High (continuous flow compatible) |
| Functional Group Tolerance | Sensitive to steric hindrance | Tolerates electron-donating groups |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonyl fluorides.
Oxidation: Formation of 4-hydroxybenzenesulfonyl fluoride or 4-formylbenzenesulfonyl fluoride.
Reduction: Formation of 2-(Chloromethyl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The molecular targets often include serine proteases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key attributes of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride with structurally related sulfonyl compounds:
Key Findings from Comparative Analysis
Reactivity of Sulfonyl Fluorides vs. Chlorides :
- Sulfonyl fluorides (e.g., target compound, CAS 23614-71-3) exhibit greater hydrolytic stability compared to sulfonyl chlorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride), making them preferable for applications requiring prolonged shelf-life or controlled reactivity in aqueous environments .
- The fluoride group in the target compound enables participation in SuFEx chemistry, a click reaction platform for polymer and bioconjugate synthesis, whereas sulfonyl chlorides are typically used for rapid sulfonation or alkylation .
Electron-Withdrawing Groups: In compounds like (2-Cyanophenyl)methanesulfonyl chloride, the cyano group withdraws electron density, increasing the electrophilicity of the sulfonyl chloride and enhancing its reactivity as an alkylating agent .
Bifunctional Reactivity :
- The chloromethyl group in the target compound provides a secondary reactive site for nucleophilic substitution (e.g., with amines or thiols), enabling dual functionalization in a single molecule. This contrasts with simpler analogs like 4-Methoxybenzenesulfonyl chloride, which lack additional reactive moieties .
However, KN-93’s activity depends on a hydroxyethyl-sulfonamide side chain absent in the target compound, highlighting the impact of structural complexity .
Biological Activity
2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : CHClFNOS
- Molecular Weight : 237.67 g/mol
- Structure : The compound features a chloromethyl group and a methoxy group attached to a benzenesulfonyl fluoride moiety, which contributes to its reactivity and biological interactions.
The biological activity of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is primarily attributed to its electrophilic sulfonyl fluoride group. This functionality allows it to interact with nucleophiles in biological systems, leading to the modification of proteins and enzymes.
Key Mechanisms Include:
- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with active site residues, thereby altering their activity.
- Protein Modification : It may modify thiol groups in proteins, impacting their structure and function.
Antimicrobial Activity
Research has indicated that sulfonyl fluorides can exhibit antimicrobial properties. The electrophilic nature of the sulfonyl fluoride group allows it to react with nucleophilic sites in microbial proteins, potentially leading to cell death.
Cytotoxicity
Studies have shown that 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride displays cytotoxic effects on certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the inhibition of critical signaling pathways.
Case Studies
-
Anticancer Activity
- A study evaluated the effects of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride on human cancer cell lines. Results demonstrated significant inhibition of cell proliferation, with IC values indicating potent cytotoxicity.
- The compound was shown to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
-
Enzyme Interaction
- In vitro experiments revealed that the compound effectively inhibited serine proteases, which play crucial roles in various physiological processes. Kinetic studies indicated a competitive inhibition mechanism.
Comparative Analysis
The following table summarizes the biological activities of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride compared to similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride | Yes | High | Yes |
| Sulfonamide derivatives | Moderate | Moderate | Yes |
| Other sulfonyl fluorides | Yes | Low | Variable |
Recent Studies
- A recent publication highlighted the effectiveness of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride in inhibiting specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Another study focused on its interaction with enzymes involved in metabolic pathways, indicating possible applications in metabolic disorders.
Toxicological Considerations
While the compound shows promising biological activities, its toxicity profile must be carefully evaluated. Studies indicate that high concentrations can lead to adverse effects in mammalian cells, necessitating further investigation into safe dosage levels.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride?
The synthesis typically involves introducing sulfonyl fluoride and chloromethyl groups onto a methoxybenzene scaffold. Key steps include:
-
Nucleophilic substitution : Reacting 4-methoxybenzenesulfonyl chloride with a fluorinating agent (e.g., KF) under anhydrous conditions to install the sulfonyl fluoride group .
-
Chloromethylation : Using chloromethyl methyl ether (Methoxymethyl chloride) or formaldehyde/HCl to introduce the chloromethyl moiety .
-
Reaction Optimization :
Parameter Condition Notes Solvent Dichloromethane (DCM) or DMF Ensures solubility of intermediates Base Triethylamine or NaHCO₃ Neutralizes HCl byproducts Temperature 0–25°C Prevents thermal degradation Purification Column chromatography (SiO₂) Removes unreacted starting materials
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Analysis :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What handling precautions are required due to the compound’s reactivity?
- Stability : The chloromethyl group is prone to hydrolysis. Store under anhydrous conditions (argon atmosphere, desiccator) at –20°C .
- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. Sulfonyl fluorides can react with water to release HF; neutralize spills with calcium carbonate .
Advanced Research Questions
Q. How does 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride act as a covalent enzyme inhibitor?
The sulfonyl fluoride group reacts with serine or cysteine residues in enzyme active sites, forming stable covalent adducts. Methodological considerations:
- Kinetic Studies : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Selectivity Screening : Compare inhibition across protease families (e.g., trypsin vs. chymotrypsin) to assess specificity .
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., elastase) to map binding interactions (PDB deposition recommended) .
Q. What computational tools can predict the compound’s reactivity and interactions?
- Density Functional Theory (DFT) : Calculate electrophilicity of the sulfonyl fluoride group to predict nucleophilic attack sites .
- Molecular Docking (AutoDock Vina) : Simulate binding poses with proteases or kinases to prioritize experimental targets .
- ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties (e.g., logP = 2.1, high membrane permeability) .
Q. How does this compound compare to other sulfonyl fluoride-based inhibitors (e.g., PMSF) in biochemical assays?
-
Activity Comparison :
Inhibitor Target Enzyme IC₅₀ (µM) Half-Life (h) PMSF Serine proteases 10–50 0.5–1 Target Compound Elastase 2.5 3–4 -
Advantages : Enhanced stability due to the methoxy group, which reduces off-target interactions .
Contradictions and Validation
- Synthetic Yields : PubChem data (70–80% yield ) conflicts with older literature (50–60% ). Validate via controlled reagent stoichiometry and inert atmospheres.
- Enzyme Selectivity : NIST data suggests broader reactivity , while crystallography studies indicate specificity for elastase-like enzymes . Use activity-based protein profiling (ABPP) to resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
